molecular formula C6H5F3N2O2 B176655 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde CAS No. 179732-64-0

5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde

Cat. No.: B176655
CAS No.: 179732-64-0
M. Wt: 194.11 g/mol
InChI Key: DHVRPQMAMMGYLA-UHFFFAOYSA-N
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Description

5-Hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, also known as 1-Methyl-3-trifluoromethyl-1H-pyrazol-5-ol, is a chemical compound with the molecular formula C5H5F3N2O . It is used in proteomics research .


Molecular Structure Analysis

The molecular weight of this compound is 166.10 g/mol . The SMILES string representation of its structure is Cn1nc(cc1O)C(F)(F)F .


Physical And Chemical Properties Analysis

This compound appears as crystals and has a melting point of 172-178°C .

Scientific Research Applications

Antimicrobial and Antioxidant Applications

A study by Bhat et al. (2016) detailed the synthesis of compounds related to 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, showcasing their potential as antimicrobial and antioxidant agents. These compounds were tested for their antibacterial, antifungal, and antioxidant activities, with some exhibiting a broad spectrum of antimicrobial activities and moderate to good antioxidant activities.

Structural and Synthetic Applications

Several studies focus on the structural and synthetic aspects of derivatives of this compound:

  • Hu et al. (2010) conducted a synthesis of novel derivatives, confirming their structures via various analytical methods.
  • Xu and Shi (2011) synthesized a related compound and analyzed its crystal structure using X-ray diffraction.
  • Palka et al. (2014) presented a synthesis method for trifluoromethyl-substituted pyrazolo[4,3-c]pyridines.

Applications in Organic Chemistry and Material Science

  • Cuartas et al. (2017) explored the synthesis of reduced bipyrazoles from a simple pyrazole precursor, contributing to the field of organic chemistry and potentially material science.
  • Hassan et al. (2020) synthesized novel quinolinyl chalcones using derivatives of this compound, exploring their effects on plant growth.

Antioxidant Potential

A study by Martins et al. (2009) evaluated the antioxidant capacity of synthetic pyrazoline derivatives, indicating their potential in preventing oxidative damage.

Safety and Hazards

When handling 5-hydroxy-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde, it is advised to use non-sparking tools and avoid contact with skin and eyes. It should be handled in a well-ventilated place and formation of dust and aerosols should be avoided .

Properties

IUPAC Name

2-methyl-3-oxo-5-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5F3N2O2/c1-11-5(13)3(2-12)4(10-11)6(7,8)9/h2,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHVRPQMAMMGYLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C(=C(N1)C(F)(F)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5F3N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80598819
Record name 2-Methyl-3-oxo-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179732-64-0
Record name 2-Methyl-3-oxo-5-(trifluoromethyl)-2,3-dihydro-1H-pyrazole-4-carbaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80598819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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